Chloro(2-methylphenyl)(N,N,N',N'-tetramethyl-1,2-ethylenediamine)nickel(II)

Catalog No.
S6594547
CAS No.
1702744-45-3
M.F
C13H23ClN2Ni-
M. Wt
301.48 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(2-methylphenyl)(N,N,N',N'-tetramethyl-1,2-e...

CAS Number

1702744-45-3

Product Name

Chloro(2-methylphenyl)(N,N,N',N'-tetramethyl-1,2-ethylenediamine)nickel(II)

IUPAC Name

chloronickel;methylbenzene;N,N,N',N'-tetramethylethane-1,2-diamine

Molecular Formula

C13H23ClN2Ni-

Molecular Weight

301.48 g/mol

InChI

InChI=1S/C7H7.C6H16N2.ClH.Ni/c1-7-5-3-2-4-6-7;1-7(2)5-6-8(3)4;;/h2-5H,1H3;5-6H2,1-4H3;1H;/q-1;;;+1/p-1

InChI Key

JKHSSMUEZWZHPB-UHFFFAOYSA-M

SMILES

CC1=CC=CC=[C-]1.CN(C)CCN(C)C.Cl[Ni]

Canonical SMILES

CC1=CC=CC=[C-]1.CN(C)CCN(C)C.Cl[Ni]

Description

The exact mass of the compound Chloro(2-methylphenyl)(N,N,N,N-tetramethyl-1,2-ethylenediamine)nickel(II), 99% (contains about 10% o-chlorotoluene) is 300.090318 g/mol and the complexity rating of the compound is 238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

The origin of NiCl(o-tolyl)(TMEDA) is likely through synthetic routes for organometallic complexes containing TMEDA. Its significance lies in the potential applications of nickel(II) complexes with bulky and electron-donating ligands like TMEDA. These complexes can exhibit interesting catalytic properties and participate in various organic transformations.


Molecular Structure Analysis

The key feature of NiCl(o-tolyl)(TMEDA) is the central nickel(II) ion coordinated to a chloride ion (Cl) and the o-tolyl group (C6H4CH3Cl). The o-tolyl group is derived from toluene (C6H5CH3) with a chlorine atom replacing a hydrogen at the ortho position (adjacent to the methyl group). TMEDA acts as a chelating bidentate ligand, meaning it donates two electron pairs to the nickel ion through its nitrogen atoms. This creates a square planar geometry around the nickel center.


Chemical Reactions Analysis

  • Synthesis: A common route for this type of complex involves the reaction of nickel(II) chloride (NiCl2) with o-tolyl chloride (C6H4CH3Cl) and TMEDA.
NiCl2 + o-C6H4CH3Cl + TMEDA -> NiCl(o-tolyl)(TMEDA) + HCl
  • Ligand Exchange

    TMEDA can be replaced by other bidentate ligands, leading to new nickel complexes with different properties.

  • Oxidative addition

    Ni(II) can be oxidized to Ni(III) by strong oxidants, potentially leading to further reactions depending on the reaction conditions.


Physical And Chemical Properties Analysis

  • Solid at room temperature
  • Air and moisture sensitive due to the presence of the chloride ion and the organic moiety
  • Soluble in organic solvents like dichloromethane or toluene
  • Catalysis

    Nickel complexes with TMEDA can act as catalysts in various organic reactions, such as cross-coupling reactions or hydrogenation. The mechanism would depend on the specific reaction and the role of the o-tolyl group.

  • Material Science

    Organometallic complexes can be used as precursors for the synthesis of new materials with specific properties.

Due to the presence of nickel and chloride, NiCl(o-tolyl)(TMEDA) is likely:

  • Toxic upon ingestion or inhalation [].
  • May cause skin or eye irritation.
  • Potentially carcinogenic, as nickel compounds are classified as possibly carcinogenic to humans by the International Agency for Research on Cancer (IARC) [].

Hydrogen Bond Acceptor Count

3

Exact Mass

300.090318 g/mol

Monoisotopic Mass

300.090318 g/mol

Heavy Atom Count

17

Dates

Modify: 2023-11-23

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